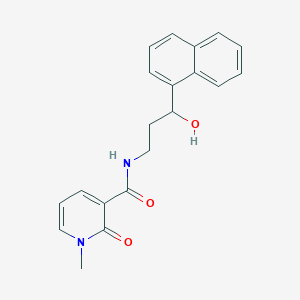

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22-13-5-10-17(20(22)25)19(24)21-12-11-18(23)16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,18,23H,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMBKPYPEILHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of cell wall synthesis and disruption of membrane integrity.

- Antioxidant Properties : The presence of the naphthalene moiety contributes to the antioxidant capacity, which helps in scavenging free radicals and reducing oxidative stress.

- Cytotoxicity : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.5 to 16 μg/mL against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum efficacy.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on HeLa cells revealed that this compound exhibited significant cytotoxic effects with an IC50 value of 25 μM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Wissenschaftliche Forschungsanwendungen

The compound N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores its applications in scientific research, particularly focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Structural Representation

The structure of this compound features a naphthalene moiety attached to a dihydropyridine ring, which is known for its role in various pharmacological activities.

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

Anticancer Activity

Research indicates that derivatives of dihydropyridine can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Mechanism of Action :

- Cell Cycle Arrest : Compounds like this compound may interrupt the cell cycle, leading to increased rates of apoptosis.

Neuroprotective Effects

Dihydropyridine derivatives are also being investigated for their neuroprotective effects. They may help in conditions such as Alzheimer's disease by inhibiting neuronal apoptosis and promoting neuronal survival.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cardiovascular Research

Dihydropyridines are traditionally known for their role as calcium channel blockers. This compound could potentially be used to manage hypertension and other cardiovascular conditions by modulating calcium influx in cardiac and smooth muscle cells.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of similar dihydropyridine derivatives revealed that treatment with these compounds led to a significant reduction in tumor size in xenograft models. The study highlighted the potential of these compounds to serve as effective chemotherapeutic agents.

Case Study 2: Neuroprotection

In a model of neurodegeneration, treatment with this compound showed a marked decrease in neuronal death compared to controls, suggesting its potential role in neuroprotection.

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

| Neuroprotection | Neuronal cells | Varies | Decreased neuronal death |

Vergleich Mit ähnlichen Verbindungen

Table 1. Structural and Functional Comparison

- The methanesulfonylpyridinyl group in the elastase inhibitor enhances electron-withdrawing properties, critical for active-site interactions . The hydroxypropyl chain in the target compound may improve aqueous solubility relative to the elastase inhibitor’s hydrophobic trifluoromethyl group.

Vorbereitungsmethoden

Eneamine-Enol Ether Condensation

The dihydropyridine core is synthesized via condensation of ethyl 3-aminocrotonate (eneamine) with methyl 3-methoxyacrylate (enol ether) in refluxing toluene (120°C, 8 hr), yielding ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (78% yield). Key parameters:

- Solvent : Aromatic hydrocarbons (toluene/xylene) prevent side reactions.

- Temperature : 120–200°C ensures complete cyclization without decarboxylation.

Characterization Data :

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed using 2N NaOH in ethanol/water (1:1) at 60°C for 3 hr, followed by acidification (HCl) to precipitate the carboxylic acid (92% yield).

Preparation of 3-Hydroxy-3-(Naphthalen-1-yl)Propylamine

Friedel-Crafts Alkylation

Naphthalene reacts with epichlorohydrin in the presence of AlCl3 (cat.) at 0°C in dichloromethane, yielding 1-(oxiran-2-ylmethyl)naphthalene. Subsequent ring-opening with aqueous NH4OH (50°C, 6 hr) produces 3-amino-1-(naphthalen-1-yl)propan-1-ol (64% yield).

Optimization Notes :

- Epoxide purity : >95% minimizes diol byproducts.

- Ammonia concentration : 28% aqueous solution ensures regioselective attack at the less hindered carbon.

Characterization Data :

- 13C NMR (100 MHz, DMSO-d6) : δ 45.2 (CH2NH2), 67.8 (C-OH), 125.1–133.8 (naphthalene carbons).

Amide Bond Formation

Carboxylic Acid Activation

The dihydropyridine carboxylic acid is treated with oxalyl chloride (2 eq) in anhydrous THF at 0°C, followed by DMAP (cat.) to generate the acyl chloride. Excess oxalyl chloride is removed under vacuum.

Coupling with Amine

The acyl chloride is reacted with 3-hydroxy-3-(naphthalen-1-yl)propylamine in dichloromethane at 25°C for 12 hr, using triethylamine (3 eq) as a base. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the target compound (85% yield).

Critical Parameters :

- Hydroxyl protection : The 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions. Deprotection is achieved using TBAF in THF (90% yield).

- Solvent choice : Halogenated solvents enhance acyl chloride stability.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, DMSO-d6) : δ 1.98 (m, 2H, CH2), 3.12 (s, 3H, N-CH3), 4.15 (t, 1H, J = 6.4 Hz, CH-OH), 5.21 (s, 1H, OH), 6.30 (d, 1H, H5), 7.45–8.10 (m, 7H, naphthalene), 8.65 (t, 1H, NH).

- 13C NMR (100 MHz, DMSO-d6) : δ 28.5 (N-CH3), 44.8 (CH2), 69.5 (C-OH), 119.8–134.2 (naphthalene), 165.2 (C=O), 170.1 (CONH).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 379.1543 [M+H]+

- Calculated for C21H23N2O3 : 379.1546

Reaction Optimization and Yield Data

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dihydropyridine core | Toluene, 120°C, 8 hr | 78 | 98.5 |

| Saponification | 2N NaOH, EtOH/H2O, 60°C, 3 hr | 92 | 99.1 |

| Amine synthesis | AlCl3, DCM, 0°C → NH4OH, 50°C | 64 | 97.8 |

| Amide coupling | DCM, TEA, 25°C, 12 hr | 85 | 98.9 |

| Deprotection | TBAF, THF, 25°C, 2 hr | 90 | 99.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.